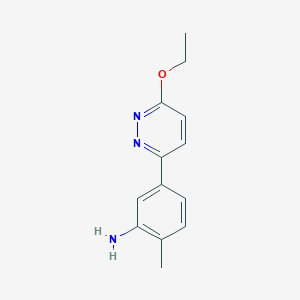

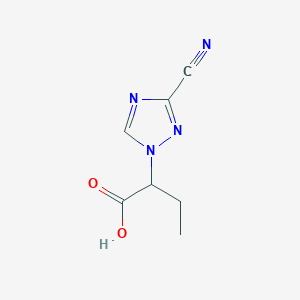

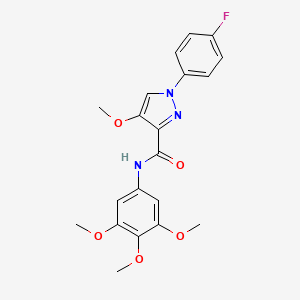

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity with common substances .Aplicaciones Científicas De Investigación

Antitumor Properties

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline: and its derivatives have been studied for their potential antitumor properties. Some 1,3,5-triazine derivatives, which are structurally related to this compound, have shown clinical use in treating cancers such as lung, breast, and ovarian cancer . The compound’s ability to interfere with cellular proliferation makes it a candidate for further research in cancer therapy.

Antimicrobial Activity

The antimicrobial activity of triazine derivatives is well-documented. These compounds, including variants of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline , exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli . This makes them valuable for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Aromatase Inhibitory Activity

Recent studies have found that certain 1,3,5-triazine derivatives exhibit significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, as aromatase inhibitors are used to decrease the levels of estrogen in the body, thereby slowing the growth of cancers.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Some triazine derivatives have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is important for developing treatments for depression and anxiety, as these receptors are involved in the stress response.

Leukotriene C4 Antagonist

The compound 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline may be developed to target leukotriene C4 (LTC4) antagonism . LTC4 plays a role in inflammatory responses, and antagonists can be used to treat conditions like asthma and allergic rhinitis.

Siderophore-Mediated Drug Applications

The structure of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline suggests potential use in siderophore-mediated drug applications . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs in a targeted manner, particularly in treating infections.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-(6-ethoxypyridazin-3-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTXFCRXHUEKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)

![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)